1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
Description
1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a fluoro-methylbenzoyl group and a carboxylic acid group
Properties
IUPAC Name |
1-(4-fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-9-4-3-7-17(13(9)15(19)20)14(18)12-6-5-11(16)8-10(12)2/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVXUFGFQASLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=C(C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the 4-fluoro-2-methylbenzoyl chloride, which is then reacted with 3-methylpiperidine under controlled conditions to form the desired product The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoyl ring.
Scientific Research Applications
1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro-methylbenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can enhance binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
- 1-(4-Bromo-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
- 1-(4-Methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
Uniqueness
1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
